2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzylsulfanyl intermediate, followed by the introduction of the pyrazole and thiophene rings through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl, thiophene, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-1-methyl-1H-benzimidazole
- 2-(benzylsulfanyl)-3-methyl-benzothiazol-3-ium, bromide
- 2-(benzylsulfanyl)-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-21-15(10-16(20-21)17-8-5-9-24-17)11-19-18(22)13-23-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZOJEJHVBMTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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